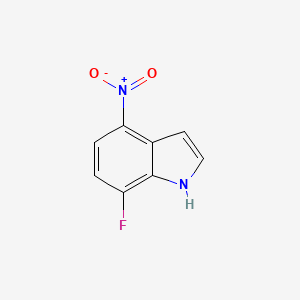

7-Fluoro-4-nitro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-4-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-6-1-2-7(11(12)13)5-3-4-10-8(5)6/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPQBBZICAPJZLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1[N+](=O)[O-])C=CN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-Fluoro-4-nitro-1H-indole chemical properties

An In-Depth Technical Guide to 7-Fluoro-4-nitro-1H-indole: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound is a halogenated nitroaromatic heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. Its unique electronic properties, stemming from the presence of both a fluorine atom and a nitro group on the indole scaffold, make it a versatile intermediate for the synthesis of complex molecular architectures. The indole core is a privileged structure in medicinal chemistry, and its strategic functionalization allows for the fine-tuning of pharmacological activity. This guide provides a comprehensive overview of the core chemical properties, a proposed synthetic route, predicted spectroscopic data, key chemical transformations, and the potential applications of this compound as a building block in modern drug discovery.

Physicochemical and Safety Profile

This compound is a solid at room temperature, typically appearing as a light yellow crystalline powder. It is generally insoluble in water but exhibits solubility in common organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1]

Core Properties

| Property | Value | Source(s) |

| CAS Number | 548458-05-5 | [2] |

| Molecular Formula | C₈H₅FN₂O₂ | [3] |

| Molecular Weight | 180.14 g/mol | [3] |

| Appearance | Light yellow solid/crystals | [1] |

| Purity (Typical) | ≥95% | [2] |

| Solubility | Insoluble in water; Soluble in DMSO, ethanol | [1] |

Safety and Handling

As a nitroaromatic compound, this compound requires careful handling in a laboratory setting. It should be used in a well-ventilated area or a chemical fume hood.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated place away from strong oxidizing agents and flammable materials.[1]

Synthesis and Mechanistic Insights

The synthesis of this compound is not widely detailed in peer-reviewed literature, suggesting its status as a specialized building block. However, a logical and effective synthetic route is the direct electrophilic nitration of the commercially available precursor, 7-fluoro-1H-indole.

The indole nucleus is highly reactive towards electrophiles, with the C3 position being the most nucleophilic. However, the substituents on the benzene ring significantly influence the regioselectivity of the reaction. In the case of 7-fluoro-1H-indole, the C7 fluorine atom is an ortho-, para-directing group, while being deactivating. This directs electrophiles to the C6 and C4 positions. The strong electron-withdrawing nature of the nitro group makes its introduction challenging and requires carefully controlled conditions to prevent side reactions or decomposition.

A plausible protocol involves using a mild nitrating agent at low temperatures to favor substitution on the benzene ring over the pyrrole ring and to control the reaction's exothermicity.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Proposed Nitration of 7-Fluoro-1H-indole

This protocol is a representative procedure based on standard methodologies for indole nitration and should be optimized for specific laboratory conditions.

-

Preparation of Nitrating Agent: In a flask cooled to -10°C, cautiously add fuming nitric acid (1.0 eq.) dropwise to a stirred solution of acetic anhydride (3.0 eq.). Allow the mixture to stir for 15 minutes at this temperature to form acetyl nitrate in situ.

-

Reaction Setup: In a separate three-neck flask equipped with a thermometer, nitrogen inlet, and addition funnel, dissolve 7-fluoro-1H-indole (1.0 eq.) in glacial acetic acid. Cool the solution to -10°C with an ice-salt bath.

-

Nitration: Add the freshly prepared acetyl nitrate solution dropwise to the stirred solution of 7-fluoro-1H-indole, ensuring the internal temperature does not exceed 0°C.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Isolation: Once the starting material is consumed, slowly pour the reaction mixture into a beaker of ice water. The crude product should precipitate.

-

Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Dry the crude product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

Predicted ¹H and ¹³C NMR Data

The electron-withdrawing nitro group at C4 will significantly deshield the proton at C5. The fluorine at C7 will introduce characteristic splitting patterns (J-coupling) to adjacent protons (C6-H) and carbons.

| Data Type | Predicted Chemical Shift (δ, ppm) & Multiplicity | Rationale |

| ¹H NMR | ~11.0-12.0 (br s, 1H, N-H) | Typical range for indole N-H proton. |

| ~7.8-8.0 (d, 1H, C5-H) | Strongly deshielded by adjacent C4-NO₂ group. | |

| ~7.2-7.4 (dd, 1H, C6-H) | Coupled to both C5-H (ortho) and C7-F. | |

| ~7.3-7.5 (t, 1H, C2-H) | Coupled to C3-H. | |

| ~6.7-6.9 (t, 1H, C3-H) | Coupled to C2-H. | |

| ¹³C NMR | ~150-155 (d, ¹JCF ≈ 240 Hz, C7) | Direct, large one-bond coupling to fluorine. |

| ~140-145 (s, C4) | Quaternary carbon attached to the nitro group. | |

| ~130-135 (s, C7a) | Bridgehead carbon. | |

| ~125-130 (s, C2) | Standard indole C2 chemical shift. | |

| ~120-125 (d, C6) | Carbon bearing a proton, coupled to fluorine. | |

| ~115-120 (d, C5) | Carbon bearing a proton. | |

| ~110-115 (d, ³JCF ≈ 4 Hz, C3a) | Bridgehead carbon with small coupling to fluorine. | |

| ~100-105 (s, C3) | Standard indole C3 chemical shift. |

Predicted Mass Spectrum

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 180.03, corresponding to the exact mass of the C₈H₅FN₂O₂⁺ ion.

-

Key Fragmentation: Common fragmentation pathways for nitroaromatics would be expected, including the loss of NO₂ (m/z 134) and subsequently CO (m/z 106).

Chemical Reactivity and Derivatization Potential

The true value of this compound lies in its potential for chemical transformation into a variety of more complex derivatives. The nitro group, in particular, serves as a versatile functional handle.

Caption: Key reactivity pathways for this compound.

Reduction of the Nitro Group

The most critical reaction for this scaffold in drug discovery is the reduction of the nitro group to a primary amine. This transformation unlocks a wealth of subsequent chemistry, allowing the introduction of diverse side chains and functional groups. The resulting 7-fluoro-4-amino-1H-indole is a key intermediate for building libraries of compounds.

-

Suspend this compound (1.0 eq.) in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq.) in concentrated hydrochloric acid.

-

Heat the mixture to reflux (approx. 80°C) and stir for 2-4 hours, monitoring by TLC.

-

After cooling to room temperature, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic (~9-10).

-

Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-fluoro-4-amino-1H-indole.

N-H Functionalization

The indole N-H proton is acidic and can be removed by a suitable base (e.g., sodium hydride) to form an indolide anion. This nucleophile can then be reacted with various electrophiles (alkyl halides, acyl chlorides, etc.) to install substituents at the N1 position. This is often done to block the hydrogen-bond donating capability of the N-H group or to introduce moieties that can interact with specific biological targets.

Applications in Medicinal Chemistry and Drug Discovery

The this compound scaffold is a valuable starting point for the synthesis of biologically active molecules. The strategic placement of the fluoro and nitro groups provides a blueprint for creating potent and selective therapeutic agents.

-

As a Scaffold for Kinase Inhibitors: The 4-aminoindole core (derived from the reduction of 4-nitroindole) is a common feature in many kinase inhibitors. The amine provides a key hydrogen bonding interaction within the ATP-binding site of many kinases.

-

Bioisostere for Other Heterocycles: The indole ring is a well-established bioisostere for other aromatic systems. The presence of the C7-fluoro and C4-amino/nitro groups allows for the creation of novel analogs of known drugs with potentially improved properties.

-

Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism. It can also increase binding affinity through favorable interactions with protein targets and modulate the pKa of nearby functional groups.

-

Precursor for Anticancer Agents: Substituted nitroindoles have been investigated as binders of G-quadruplex DNA structures, which are implicated in the regulation of oncogenes like c-Myc. The development of ligands that can stabilize these structures is a promising strategy in cancer therapy.[4]

The reduction of this compound to 7-fluoro-4-amino-1H-indole provides a direct entry point to synthesize analogs of compounds like PAR-4 antagonists, which have been developed from a nitroindole core.[5]

Conclusion

This compound represents a highly strategic and functionalized building block for chemical synthesis. While detailed characterization is sparse in public literature, its properties and reactivity can be confidently predicted. Its primary utility lies in its efficient conversion to the corresponding 4-amino derivative, a crucial intermediate for accessing a wide range of potential therapeutic agents, particularly in oncology and inflammation. The combination of the privileged indole scaffold, a metabolically robust fluorine atom, and a versatile nitro/amino handle ensures that this compound will remain a molecule of high interest for researchers in drug discovery and development.

References

-

Ahn, H. S., et al. (2014). Substituted indoles as selective protease activated receptor 4 (PAR-4) antagonists: Discovery and SAR of ML354. Bioorganic & Medicinal Chemistry Letters, 24(2), 496-501. Available from: [Link]

-

ChemBK. 4-Fluoro-7-nitro-1H-indole Chemical Properties. Available from: [Link]

-

Holt, A., et al. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Molecules, 25(16), 3633. Available from: [Link]

-

Kaur, M., et al. (2024). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry. Available from: [Link]

-

Al-Terkawi, K., et al. (2018). Reactivity of 3-nitroindoles with electron-rich species. Chemical Communications, 54(74), 10404-10416. Available from: [Link]

-

Lolicato, F., et al. (2016). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 11(15), 1667-1678. Available from: [Link]

-

Plieninger, H. (1958). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society, 80(17), 4704-4705. Available from: [Link]

Sources

- 1. 4-Fluoro-7-nitro-2,3-dihydro-1H-indole(1167056-12-3) 1H NMR [m.chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. 4-Fluoro-7-nitro-1H-indole | 1167056-95-2 [chemnet.com]

- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substituted indoles as selective protease activated receptor 4 (PAR-4) antagonists: Discovery and SAR of ML354 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Fluoro-4-nitro-1H-indole (CAS 548458-05-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Synthesis and Application of a Niche Indole Derivative

This guide provides a comprehensive technical overview of 7-Fluoro-4-nitro-1H-indole, a specialized heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The strategic placement of a fluorine atom and a nitro group on the indole scaffold imparts unique physicochemical properties, making it an attractive building block for novel therapeutic agents. The fluorine can enhance metabolic stability and binding affinity, while the nitro group serves as a versatile handle for further chemical modifications, including reduction to the corresponding amine.

It is important to note that while the precursor, 7-fluoro-1H-indole, is commercially available, a specific, peer-reviewed synthesis protocol for this compound is not prominently documented in publicly accessible scientific literature. Therefore, this guide presents a robust, proposed synthesis based on established methodologies for the regioselective nitration of indoles, providing researchers with a scientifically sound starting point for its preparation. The reactivity profile and spectroscopic data are discussed based on established principles of organic chemistry and data from closely related analogues.

Physicochemical and Spectroscopic Profile

This compound is a solid at room temperature. Its molecular structure combines the aromaticity of the indole ring with the strong electron-withdrawing nature of the nitro group and the high electronegativity of the fluorine atom. These features significantly influence its reactivity and spectroscopic properties.

Core Compound Data

| Property | Value | Source |

| CAS Number | 548458-05-5 | N/A |

| Molecular Formula | C₈H₅FN₂O₂ | [1] |

| Molecular Weight | 180.14 g/mol | [1] |

| Appearance | Expected to be a yellow to brown solid | General knowledge of nitro-aromatic compounds |

Predicted Spectroscopic Data

1.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the indole ring, influenced by the electron-withdrawing nitro group and the fluorine atom.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (N-H) | 11.0 - 12.0 | br s | - |

| H2 | 7.5 - 7.7 | t | ~2.5-3.0 |

| H3 | 6.8 - 7.0 | t | ~2.5-3.0 |

| H5 | 7.9 - 8.1 | dd | ~8.0, 1.0 |

| H6 | 7.2 - 7.4 | t | ~8.0 |

1.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 125 - 128 |

| C3 | 105 - 108 |

| C3a | 130 - 133 |

| C4 | 140 - 143 |

| C5 | 118 - 121 |

| C6 | 120 - 123 |

| C7 | 145 - 148 (C-F) |

| C7a | 135 - 138 |

1.2.3. ¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, a single resonance is expected.

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| ¹⁹F | -120 to -130 |

1.2.4. Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

| Ion | Predicted m/z |

| [M]+• | 180.03 |

| [M+H]⁺ | 181.04 |

1.2.5. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| N-O Stretch (nitro) | 1500 - 1550 (asymmetric), 1330 - 1370 (symmetric) |

| C-F Stretch | 1000 - 1200 |

Proposed Synthesis Protocol

The direct nitration of 7-fluoro-1H-indole is expected to be challenging due to the high reactivity of the indole ring, which can lead to the formation of multiple isomers and degradation products. A more controlled and regioselective approach is proposed, adapted from established methods for the synthesis of 7-nitroindoles. This multi-step process involves the protection of the indole's pyrrole ring, followed by nitration and subsequent deprotection and aromatization.

Caption: Proposed synthetic workflow for this compound.

Step 1: Protection of 7-Fluoro-1H-indole

To prevent unwanted reactions at the highly reactive C2 and C3 positions of the indole ring, the nitrogen atom is first protected with a suitable group, such as a sulfonyl group.

Protocol:

-

To a stirred solution of 7-fluoro-1H-indole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add benzenesulfonyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction with ice-water.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield N-benzenesulfonyl-7-fluoro-1H-indole.

Step 2: Nitration of N-Protected 7-Fluoro-1H-indole

With the pyrrole ring deactivated, the nitration can proceed with greater regioselectivity towards the benzene ring. The directing effects of the fluorine and the protected amino group will favor substitution at the C4 position.

Protocol:

-

To a stirred solution of N-benzenesulfonyl-7-fluoro-1H-indole (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain N-benzenesulfonyl-7-fluoro-4-nitro-1H-indole.

Step 3: Deprotection to Yield this compound

The final step involves the removal of the protecting group to yield the target compound.

Protocol:

-

To a solution of N-benzenesulfonyl-7-fluoro-4-nitro-1H-indole (1.0 eq) in a mixture of methanol and tetrahydrofuran (THF), add a solution of sodium hydroxide (5.0 eq) in water.

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.

-

After cooling to room temperature, neutralize the reaction mixture with dilute hydrochloric acid.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford this compound.

Reactivity Profile

The reactivity of this compound is governed by the interplay of the electron-rich pyrrole ring and the electron-deficient benzene ring, which is substituted with two electron-withdrawing groups.

Caption: Key reactivity sites of this compound.

Electrophilic Substitution

Despite the deactivating effect of the nitro and fluoro groups on the benzene ring, the pyrrole moiety remains susceptible to electrophilic attack, primarily at the C3 position. However, the overall reactivity towards electrophiles is expected to be lower than that of unsubstituted indole.

Nucleophilic Aromatic Substitution

The presence of the strongly electron-withdrawing nitro group ortho to the fluorine atom makes the C7 position susceptible to nucleophilic aromatic substitution (SNAr). This provides a pathway for introducing a variety of nucleophiles at this position.

Reduction of the Nitro Group

The nitro group at the C4 position can be readily reduced to an amino group using standard reducing agents such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation (e.g., H₂/Pd-C). This transformation is of high synthetic value as it provides access to 4-amino-7-fluoro-1H-indole, a key intermediate for the synthesis of more complex molecules.

Experimental Protocol: Reduction to 7-Fluoro-4-amino-1H-indole

-

To a solution of this compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0 eq).

-

Heat the mixture to reflux and stir for 2-3 hours, monitoring the reaction by TLC.

-

After cooling, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 7-fluoro-4-amino-1H-indole.

Applications in Drug Discovery and Chemical Biology

The unique structural features of this compound make it a valuable scaffold in drug discovery.

-

Fragment-Based Drug Discovery (FBDD): This molecule can serve as a starting fragment for the development of potent and selective inhibitors of various biological targets. The fluorine atom can be used as a probe in ¹⁹F NMR screening to monitor binding to target proteins.

-

Bioisosteric Replacement: The fluorinated indole core can be used as a bioisostere for other aromatic systems, potentially improving the pharmacokinetic and pharmacodynamic properties of a lead compound.

-

Synthesis of Bioactive Molecules: As a versatile intermediate, it can be elaborated into more complex molecules with potential therapeutic activities, including kinase inhibitors, antivirals, and anticancer agents. The 4-amino derivative is particularly useful for the construction of fused heterocyclic systems.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. As with most nitro-aromatic compounds, it is potentially toxic and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

This compound represents a valuable yet under-explored building block in synthetic and medicinal chemistry. This guide provides a foundational understanding of its properties, a plausible synthetic route, and its potential applications. The methodologies and data presented herein are intended to empower researchers to further investigate and unlock the full potential of this intriguing molecule in the development of next-generation therapeutics.

References

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

Sources

An In-depth Technical Guide to 7-Fluoro-4-nitro-1H-indole: A Pivotal Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities. The strategic introduction of fluorine and nitro functionalities onto this heterocyclic system can profoundly modulate its physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of 7-Fluoro-4-nitro-1H-indole, a key heterocyclic building block. We will delve into its molecular structure, physicochemical properties, and a proposed synthetic pathway, underpinned by established chemical principles. Furthermore, this guide will explore the expected spectroscopic characteristics of the molecule and discuss its significant potential in the development of novel therapeutic agents, drawing parallels from structurally related compounds.

Introduction: The Strategic Importance of Substituted Indoles

The indole ring system is a ubiquitous motif in biologically active molecules, from the essential amino acid tryptophan to potent anticancer agents.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal framework for drug design. The introduction of a fluorine atom, the most electronegative element, can enhance metabolic stability, improve binding affinity, and alter the acidity of nearby protons. Concurrently, the nitro group, a strong electron-withdrawing moiety, can act as a key pharmacophore, participating in hydrogen bonding and influencing the overall electronic nature of the molecule.[2] The specific placement of these substituents at the 7- and 4-positions of the indole ring, respectively, in this compound creates a unique electronic and steric profile, making it a highly valuable intermediate for the synthesis of novel drug candidates.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic aromatic compound with the chemical formula C₈H₅FN₂O₂ and a molecular weight of 180.14 g/mol . The molecule consists of a bicyclic structure, where a benzene ring is fused to a pyrrole ring. A fluorine atom is substituted at the 7-position of the benzene ring, and a nitro group is at the 4-position.

| Property | Value | Source |

| CAS Number | 548458-05-5 | [3] |

| Molecular Formula | C₈H₅FN₂O₂ | [4] |

| Molecular Weight | 180.14 g/mol | [4] |

| Appearance | Expected to be a crystalline solid | General knowledge |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols | [5] |

Synthesis of this compound: A Proposed Pathway

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established indole synthesis methodologies. The Leimgruber-Batcho indole synthesis is a versatile method for preparing substituted indoles from o-nitrotoluenes.[6]

A potential starting material for this synthesis is 2-fluoro-5-nitrotoluene. The synthesis would proceed through the formation of an enamine intermediate, followed by reductive cyclization to yield the desired indole.

Proposed Synthetic Workflow:

Caption: Proposed Leimgruber-Batcho synthesis of this compound.

Detailed Hypothetical Protocol:

Step 1: Formation of the Enamine Intermediate

-

To a solution of 2-fluoro-5-nitrotoluene in a suitable solvent such as dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent and excess reagents are removed under reduced pressure to yield the crude enamine intermediate.

Causality: The DMF-DMA acts as a one-carbon electrophile and a dehydrating agent, reacting with the methyl group of the o-nitrotoluene derivative to form the corresponding enamine. The ortho-nitro group is crucial for activating the methyl group for this reaction.

Step 2: Reductive Cyclization

-

Dissolve the crude enamine intermediate in a solvent such as ethanol or ethyl acetate.

-

Add a catalyst, typically palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation, either by bubbling hydrogen gas through the solution or by using a hydrogen-filled balloon.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel.

Causality: The palladium-catalyzed hydrogenation serves a dual purpose: it reduces the nitro group to an amine and facilitates the cyclization of the resulting amine onto the enamine double bond to form the indole ring.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and pyrrole protons. The presence of the electron-withdrawing nitro group and the electronegative fluorine atom will significantly influence the chemical shifts. The NH proton of the indole ring is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atoms attached to the fluorine and nitro groups (C7 and C4) will have their chemical shifts significantly affected. The C-F coupling will be observable in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the indole ring (around 3300-3400 cm⁻¹). Strong asymmetric and symmetric stretching vibrations for the nitro group are expected in the regions of 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. C-F stretching vibrations typically appear in the 1000-1300 cm⁻¹ region.

Mass Spectrometry

The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 180.03). Fragmentation patterns would likely involve the loss of the nitro group and other characteristic cleavages of the indole ring.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules with therapeutic applications. The strategic placement of the fluoro and nitro groups provides handles for further chemical modifications and influences the biological activity of the resulting compounds.

Antimicrobial Agents

Substituted indoles are known to possess significant antimicrobial properties. For instance, 7-fluoroindole has been shown to be effective against human pathogens like Pseudomonas aeruginosa and Staphylococcus aureus.[7] The presence of the nitro group in other heterocyclic scaffolds has also been linked to potent antimicrobial activity. Therefore, derivatives of this compound are promising candidates for the development of new antibacterial and antifungal agents.

Anticancer Agents

The indole nucleus is a common feature in many anticancer drugs.[8] Nitro-substituted indoles, in particular, have been investigated as potential anticancer agents. For example, derivatives of 5-nitroindole have been synthesized and evaluated as c-Myc G-quadruplex binders with anticancer activity.[9] The 7-fluoro-4-nitro-indole scaffold can be elaborated to design novel compounds that target various cancer-related pathways.

Enzyme Inhibitors

The unique electronic properties of this compound make it an attractive scaffold for the design of enzyme inhibitors. A study on 7-nitro-1H-indole-2-carboxylic acid derivatives demonstrated their potential as allosteric inhibitors of fructose-1,6-bisphosphatase, an important target in the management of type 2 diabetes.[10] This highlights the potential of the 7-nitroindole core in designing inhibitors for various enzymes.

Caption: Potential applications of this compound in drug discovery.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on the safety data for related compounds, it should be considered harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.[3] Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a strategically designed heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While detailed experimental data on its synthesis and characterization are still emerging, its molecular architecture, combining the privileged indole scaffold with the modulating effects of fluorine and nitro substituents, makes it a highly attractive target for further investigation. The insights provided in this guide, based on established chemical principles and data from analogous structures, offer a solid foundation for researchers and scientists to explore the full potential of this promising molecule in the development of next-generation therapeutics.

References

- Google Patents. (2016). CN105622482A - Method for industrially preparing 7-fluoroindole.

- Google Patents. (2013). CN103420892A - Preparation method of 4-fluoroindole.

- Google Patents. (1975). United States Patent (19) - Leimgruber et al..

-

ChemBK. (n.d.). 4-Fluoro-7-nitro-1H-indole. Retrieved from [Link]

-

ResearchGate. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Retrieved from [Link]

-

MDPI. (2018). HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. Retrieved from [Link]

- Google Patents. (1988). US4736043A - Process for the preparation of indole derivatives.

-

ChemBK. (n.d.). 7-fluoro-1H-indole. Retrieved from [Link]

-

ACS Publications. (1953). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Retrieved from [Link]

-

National Institutes of Health. (2008). Synthesis of 4-, 5-, 6-, and 7-Azidotryptamines. Retrieved from [Link]

-

Wiley Online Library. (2018). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Retrieved from [Link]

-

National Institutes of Health. (2019). Biomedical Importance of Indoles. Retrieved from [Link]

Sources

- 1. Synthesis of new 7-substituted 4-methylcoumarin derivatives of antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN114560775B - Preparation method of (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine - Google Patents [patents.google.com]

- 4. 4-Fluoro-7-nitro-1H-indole | 1167056-95-2 [chemnet.com]

- 5. chembk.com [chembk.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. biosynth.com [biosynth.com]

- 8. Synthesis of 4-, 5-, 6-, and 7-Azidotryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

Spectroscopic Blueprint of 7-Fluoro-4-nitro-1H-indole: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 7-Fluoro-4-nitro-1H-indole. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from analogous compounds to present a robust set of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering a detailed predictive blueprint and the underlying scientific rationale to aid in the identification, characterization, and utilization of this compound. We will delve into the theoretical underpinnings of each spectroscopic technique, provide detailed protocols for data acquisition, and offer in-depth interpretations of the predicted spectral features.

Introduction: The Significance of this compound

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic introduction of fluorine and nitro functional groups can significantly modulate the physicochemical and pharmacological properties of the indole ring system. The fluorine atom at the 7-position is expected to influence the molecule's lipophilicity, metabolic stability, and binding interactions. The nitro group at the 4-position, a strong electron-withdrawing group, will profoundly impact the electronic distribution within the indole ring, influencing its reactivity and potential as a synthetic intermediate.

Given the potential of this compound in drug discovery and materials science, a thorough understanding of its spectroscopic properties is paramount for its unambiguous identification and characterization. This guide provides a detailed predictive analysis of its spectral signature.

Molecular Structure and Isotopic Abundance

A foundational understanding of the molecular structure is crucial for interpreting its spectroscopic data.

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

-

Ionization Method: Electrospray ionization (ESI) for soft ionization to observe the protonated molecule [M+H]⁺, or electron ionization (EI) to induce fragmentation and obtain structural information.

-

Sample Preparation: Dissolve a small amount of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Acquire data in both positive and negative ion modes to get a comprehensive profile.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H, C-H, C=C, NO₂, and C-F bonds.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity | Notes |

| ~3400 | N-H stretch | Medium | A relatively sharp peak characteristic of the indole N-H. |

| 3100-3000 | Aromatic C-H stretch | Medium-Weak | Typical for aromatic protons. |

| ~1620-1450 | Aromatic C=C stretch | Medium-Strong | Multiple bands are expected in this region due to the fused ring system. |

| ~1530 and ~1350 | Asymmetric and Symmetric NO₂ stretch | Strong | These two strong absorptions are highly characteristic of nitro groups. [1][2][3][4][5] |

| ~1250 | C-F stretch | Strong | The position can vary, but a strong band is expected for the aryl-fluoride bond. |

Experimental Protocol for IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.

-

Data Acquisition: Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. We will predict the ¹H, ¹³C, and ¹⁹F NMR spectra for this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The chemical shifts are influenced by the electron-withdrawing nitro group and the electronegative fluorine atom.

Table 4: Predicted ¹H NMR Data (in DMSO-d₆)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| H1 (N-H) | ~11.5-12.0 | br s | - | The indole N-H proton is acidic and typically appears as a broad singlet at a high chemical shift. |

| H2 | ~7.5-7.7 | t | J ≈ 2.5 | Coupled to H3. The electron-withdrawing nature of the rest of the molecule will shift it downfield compared to unsubstituted indole. |

| H3 | ~6.7-6.9 | t | J ≈ 2.5 | Coupled to H2. |

| H5 | ~7.8-8.0 | d | J ≈ 8.0 | Ortho to the nitro group, experiencing strong deshielding. Coupled to H6. |

| H6 | ~7.2-7.4 | dd | J ≈ 8.0, 4.0 | Coupled to H5 (ortho) and the fluorine at position 7 (meta). |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts will be significantly affected by the substituents.

Table 5: Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C2 | ~125-128 | |

| C3 | ~105-108 | |

| C3a | ~130-133 | |

| C4 | ~140-143 | Directly attached to the nitro group, resulting in a significant downfield shift. |

| C5 | ~118-121 | |

| C6 | ~115-118 (d) | Expected to show coupling to the fluorine atom. |

| C7 | ~150-155 (d) | Directly attached to the fluorine atom, leading to a large downfield shift and a large one-bond C-F coupling constant. |

| C7a | ~128-131 |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique that will show a single resonance for the fluorine atom at position 7.

Table 6: Predicted ¹⁹F NMR Data (in DMSO-d₆, referenced to CFCl₃)

| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| F7 | ~ -120 to -130 | d | J ≈ 4.0 | The chemical shift is typical for an aryl fluoride. It will be coupled to the ortho proton H6. |

Experimental Protocol for NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher is recommended for better resolution).

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for nitro-containing aromatic compounds due to its good solubilizing power. [6]* Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An APT or DEPT experiment can be useful to distinguish between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR: Acquire a proton-coupled or decoupled ¹⁹F spectrum.

-

2D NMR: For unambiguous assignment of all signals, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are highly recommended.

-

Conclusion

This guide presents a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. While experimental data is not yet publicly available, the predictions provided herein are grounded in established spectroscopic principles and data from closely related analogs. The provided experimental protocols offer a clear roadmap for researchers to acquire high-quality data for this compound. This spectroscopic blueprint will serve as a valuable tool for the scientific community, facilitating the unambiguous identification, characterization, and further investigation of this promising molecule.

References

- A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC - NIH. (n.d.).

- Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed. (n.d.).

- A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed. (n.d.).

- A Spectroscopic Survey of Substituted Indoles Reveals Consequences of a Stabilized 1Lb Transition | Semantic Scholar. (n.d.).

- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. (2025, February 22).

- Interpreting IR Spectra | Solubility of Things. (n.d.).

- Interpretation of IR Spectra: Identifying Functional Groups in Organic Compounds | Study notes Art | Docsity. (2022, September 26).

- IR: nitro groups. (n.d.).

- Infrared of nitro compounds - Chemistry. (n.d.).

- Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition | Spectroscopy Online. (2020, September 1).

- Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6? | ResearchGate. (2014, September 30).

Sources

- 1. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 2. 4-Nitroindole(4769-97-5) 1H NMR [m.chemicalbook.com]

- 3. 4-Nitroindole(4769-97-5) IR Spectrum [m.chemicalbook.com]

- 4. Optical properties of 3-substituted indoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05405D [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

A Comprehensive Technical Guide to 7-Fluoro-4-nitro-1H-indole: Safety, Handling, and Synthetic Considerations

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, synthesis, and potential applications of 7-Fluoro-4-nitro-1H-indole. As a highly functionalized heterocyclic compound, it presents both significant opportunities in medicinal chemistry and notable safety challenges that necessitate a thorough understanding of its properties. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory best practices.

Introduction: The Significance of Functionalized Indoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2] The introduction of fluorine and nitro groups, as in this compound, can profoundly influence the molecule's physicochemical and biological properties. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can act as a key intermediate for further chemical transformations or contribute directly to biological activity.[3] Understanding the interplay of these functional groups is crucial for the safe and effective use of this compound in research and development.

Hazard Identification and Risk Assessment

While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, data from suppliers and analogous compounds indicate that it should be handled as a hazardous substance. The primary hazards are summarized below.

| Hazard Classification | Description | Precautionary Statements |

| Acute Oral Toxicity | Harmful if swallowed.[4] | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5] |

| Skin Corrosion/Irritation | Causes skin irritation.[4] | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water.[5] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[4] | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[4] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] |

Causality of Hazards: The irritant properties of this compound can be attributed to its chemical reactivity. The electron-withdrawing nature of the nitro and fluoro groups can make the indole ring susceptible to nucleophilic attack by biological macromolecules, leading to cellular damage and an inflammatory response.

Safe Handling and Storage Protocols

A systematic approach to handling and storage is paramount to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory when handling this compound.

-

Eye and Face Protection: Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards, are required. A face shield should be used if there is a risk of splashing.

-

Skin Protection: Chemical-resistant, impervious gloves (e.g., nitrile or neoprene) that satisfy EU Directive 89/686/EEC and the standard EN 374 must be worn. A lab coat or chemical-resistant apron is also necessary.

-

Respiratory Protection: All handling of solid this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available, a fit-tested N95 or N100 NIOSH-approved respirator should be used.

Engineering Controls

-

Ventilation: Work with this compound should always be performed in a well-ventilated area, preferably within a chemical fume hood.

-

Designated Work Area: Establish a designated area for handling this compound to prevent cross-contamination.

Storage

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.

-

Security: For potent or toxic compounds, it is advisable to store them in a locked cabinet or an area with restricted access.

Emergency Procedures

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

In Case of Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Procedures

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation. Place in a sealed, appropriately labeled container for disposal. Clean the spill area with a suitable solvent (e.g., acetone, ethanol) followed by soap and water.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Follow the same collection procedure as for small spills.

Synthesis and Reactivity Considerations

The synthesis of this compound is not widely reported in the literature, but can be conceptualized based on established methods for the synthesis of substituted indoles.

Proposed Synthetic Pathway: Nitration of 7-Fluoroindole

A plausible route to this compound is the direct nitration of 7-fluoroindole. However, the nitration of indoles can be challenging due to the acid sensitivity of the indole ring and the potential for multiple nitration products.

Caption: Proposed synthesis of this compound.

Experimental Considerations for Nitration:

-

Choice of Nitrating Agent: While a mixture of nitric acid and sulfuric acid is a powerful nitrating agent, it can lead to degradation of the indole core. Milder, non-acidic nitrating agents such as ammonium tetramethylnitrate with trifluoroacetic anhydride may offer better regioselectivity and yield.[8][9]

-

Reaction Conditions: The reaction should be carried out at low temperatures (e.g., 0 °C to -10 °C) to control the exothermicity and minimize side reactions.

-

Protection of the Indole Nitrogen: Protection of the indole nitrogen with a group like Boc or tosyl can increase the stability of the molecule towards acidic conditions and may influence the regioselectivity of the nitration.

Reactivity Profile

-

Electrophilic Aromatic Substitution: The indole ring is generally electron-rich and susceptible to electrophilic attack. However, the presence of the electron-withdrawing nitro and fluoro groups will deactivate the ring, making further electrophilic substitution more difficult.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using a variety of reducing agents (e.g., SnCl2, H2/Pd-C). This provides a versatile handle for further functionalization.

-

Stability: Nitrated indole compounds can be unstable, particularly in the presence of strong acids or bases, and at elevated temperatures. The stability of nitrosated indole products has been shown to be pH-dependent.[10]

Waste Disposal

All waste containing this compound must be treated as hazardous chemical waste.

Waste Segregation and Collection

-

Solid Waste: Collect solid this compound and contaminated lab supplies (e.g., gloves, weighing paper) in a designated, labeled, and sealed container.

-

Liquid Waste: Collect liquid waste from reactions and cleaning in a separate, labeled, and sealed container. Do not mix with other waste streams.[11]

-

Empty Containers: The original container of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[12][13] The empty, rinsed container can then be disposed of according to institutional guidelines.

Disposal Procedure

Caption: Workflow for the disposal of this compound waste.

Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.[14] Never dispose of this compound down the drain or in the regular trash.

Applications in Research and Drug Discovery

Indole derivatives are of significant interest in drug discovery due to their wide range of biological activities.[1][2] While specific biological data for this compound is limited, its structural motifs suggest potential applications in several therapeutic areas:

-

Anticancer Agents: Many substituted indoles have demonstrated potent anticancer activity.[2] The this compound scaffold could be explored for the development of novel kinase inhibitors or agents that interact with DNA G-quadruplexes.[2]

-

Antimicrobial Agents: The parent compound, 7-fluoroindole, has shown activity against pathogenic bacteria.[3][6] The addition of a nitro group could modulate this activity or provide a handle for the synthesis of new antimicrobial compounds.

-

Chemical Probes: The fluorine atom allows for the use of ¹⁹F NMR spectroscopy, a powerful tool in fragment-based drug discovery for studying protein-ligand interactions.

Conclusion

This compound is a valuable research chemical with the potential for significant contributions to drug discovery and materials science. However, its handling requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this document, researchers can work with this compound safely and effectively, unlocking its potential for scientific advancement.

References

- Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling 3-nitro-1H-indole. (URL not available)

-

ChemBK. 4-Fluoro-7-nitro-1H-indole. [Link]

- Sigma-Aldrich.

-

Purdue University. Guidelines: Handling and Disposal of Chemicals. [Link]

-

Northwestern University. Hazardous Waste Disposal Guide. [Link]

-

Chula Digital Collections. Recent advancements on biological activity of indole and their derivatives: A review. [Link]

-

Dartmouth College. Hazardous Waste Disposal Guide. [Link]

-

Ichor Life Sciences. Preclinical Toxicology Studies. [Link]

-

PubChemLite. 7-fluoro-1h-indole (C8H6FN). [Link]

- Benchchem. functional group tolerance in the nitration of substituted indoles. (URL not available)

-

ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Link]

-

Royal Society of Chemistry. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]

-

Federal Register. List of Hazardous Substances and Reportable Quantities. [Link]

-

PubMed. The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. [Link]

-

PubMed Central. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. [Link]

-

ResearchGate. Biological activities of pyrazoline-indole based Re(I) carbonyls: DNA interaction, antibacterial, anticancer, ROS production, lipid peroxidation, in vivo and in vitro cytotoxicity studies. [Link]

-

PubMed Central. Azaindole Therapeutic Agents. [Link]

-

National Center for Biotechnology Information. NTP Technical Report on the Toxicology Studies of Indole-3-carbinol (CASRN 700-06-1) in... [Link]

-

ResearchGate. A New 7‐Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer. [Link]

- Benchchem.

-

PubMed. Toxicology studies of indole-3-carbinol in F344/N rats and B6C3F1/N mice and toxicology and carcinogenesis studies of indole-3-carbinol in Harlan Sprague Dawley rats and B6C3F1/N mice (gavage studies). [Link]

-

The Toxicologist. March 13–17, 2016. [Link]

-

MDPI. Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. [Link]

Sources

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ossila.com [ossila.com]

- 4. 548458-05-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. biosynth.com [biosynth.com]

- 7. chembk.com [chembk.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]

- 10. The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. engineering.purdue.edu [engineering.purdue.edu]

- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]

- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

solubility of 7-Fluoro-4-nitro-1H-indole in organic solvents

An In-Depth Technical Guide to the Solubility of 7-Fluoro-4-nitro-1H-indole in Organic Solvents

Abstract

This compound is a heterocyclic compound of increasing interest in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of novel therapeutic agents and functional materials.[1][2] The strategic placement of a fluorine atom and a nitro group on the indole scaffold significantly modulates its physicochemical properties, including its solubility, which is a critical determinant of its utility in synthetic protocols, formulation development, and biological assays. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of common organic solvents. We synthesize theoretical principles with practical, field-proven experimental protocols to offer researchers, scientists, and drug development professionals a self-validating system for solubility characterization.

Introduction: The Molecular Profile of this compound

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs.[3] The introduction of a fluorine atom, a common strategy in modern medicinal chemistry, can enhance metabolic stability, binding affinity, and membrane permeability.[4] Simultaneously, the nitro group, a strong electron-withdrawing moiety, significantly influences the electronic and hydrogen-bonding characteristics of the molecule.

This compound (Molar Mass: 180.14 g/mol , Molecular Formula: C₈H₅FN₂O₂) is a light yellow crystalline solid.[1] Its structure suggests a molecule with considerable polarity. The indole N-H group provides a hydrogen bond donor site, while the electronegative fluorine atom, the oxygen atoms of the nitro group, and the pyrrole nitrogen can all act as hydrogen bond acceptors. This complex interplay of functional groups dictates that its solubility will be highly dependent on the specific intermolecular forces it can establish with a given solvent. A general observation notes its insolubility in water but solubility in organic solvents such as ethanol and dimethyl sulfoxide (DMSO), which provides a preliminary indication of its polarity.[1]

Theoretical Frameworks for Solubility Prediction

Before embarking on extensive experimental work, theoretical models can provide invaluable guidance for solvent selection. These models are predicated on the fundamental principle of "like dissolves like," where solubility is maximized when the intermolecular forces of the solute and solvent are well-matched.[5][6]

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a powerful semi-empirical method to predict solubility by deconstructing the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipole-dipole interactions.

The total Hansen parameter is given by δt² = δd² + δp² + δh².[8] A solute is predicted to be soluble in a solvent if their respective points in the three-dimensional "Hansen space" are close to one another. The distance (Ra) between the solute (1) and solvent (2) in Hansen space is calculated as:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²

For this compound, we can infer a high δp value due to the polar C-F and N-O bonds, and a significant δh value from its hydrogen bonding capabilities. A logical workflow for utilizing HSP involves determining the parameters for the solute and then selecting solvents with minimal Ra values.

Caption: Conceptual workflow for using Hansen Solubility Parameters (HSP).

COSMO-RS (COnductor-like Screening Model for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method that predicts thermodynamic properties of fluids from first principles.[9][10] It avoids the need for extensive empirical data by calculating the chemical potential of a solute in a solvent based on the interaction of molecular surface polarization charges.[11] This makes it particularly useful for novel compounds where experimental data is non-existent.

The workflow involves generating a COSMO file for this compound using quantum chemical calculations (e.g., DFT). This file contains information about the molecule's surface charge distribution (the σ-profile). By comparing this σ-profile with those of various solvents from a database, COSMO-RS can predict properties like activity coefficients and, ultimately, solubility with remarkable accuracy.[12][13]

Caption: Workflow for predicting solubility using the COSMO-RS model.

Experimental Determination of Solubility

While predictive models are invaluable, experimental verification is the cornerstone of scientific integrity. The choice of method depends on the required accuracy, throughput, and stage of research.

Protocol 1: Equilibrium Solubility via Shake-Flask Method

This method determines the thermodynamic equilibrium solubility and is considered the gold standard for its accuracy.[5]

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., Ethanol, Methanol, Acetonitrile, DMSO, Dichloromethane, Ethyl Acetate, Toluene, Hexane)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE for organic solvents)

-

HPLC or UV-Vis spectrophotometer for quantification

Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial. The excess is critical to ensure a saturated solution is formed.

-

Solvent Addition: Add a known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Shake the mixture for at least 24-48 hours to ensure equilibrium is reached.[5] The presence of undissolved solid should be visible throughout the experiment.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Sampling & Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial to remove all undissolved particles.

-

Dilution: Dilute the filtered, saturated solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis method.

-

Calculation: Calculate the original solubility in mg/mL or Molarity, accounting for the dilution factor.

Protocol 2: Kinetic Solubility Profiling via Turbidimetry

This high-throughput method is common in early drug discovery and measures the concentration at which a compound precipitates from a stock solution (typically DMSO) upon addition to an aqueous or organic medium.

Objective: To rapidly assess the precipitation point of this compound.

Materials:

-

High-concentration stock solution of this compound in DMSO (e.g., 20 mM)

-

96-well microplates

-

Automated liquid handler

-

Plate reader capable of measuring turbidity (absorbance at ~620 nm)

-

Test solvents

Methodology:

-

Plate Preparation: Dispense the test solvents into the wells of a 96-well plate.

-

Compound Addition: Use an automated liquid handler to add small, increasing volumes of the DMSO stock solution to the wells. This creates a concentration gradient across the plate.

-

Incubation & Measurement: Incubate the plate for a set period (e.g., 2 hours) at room temperature. Measure the turbidity of each well using a plate reader.

-

Data Analysis: The kinetic solubility is defined as the concentration in the well just before a significant increase in turbidity is observed, indicating precipitation.

Caption: Decision workflow for selecting an appropriate solubility assay.

Data Presentation and Interpretation

Quantitative solubility data should be systematically organized to facilitate comparison and analysis. The following table provides a template for recording experimental results.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (M) | Observations |

| Polar Protic | Methanol | 32.7 | |||

| Ethanol | 24.6 | ||||

| Polar Aprotic | DMSO | 46.7 | |||

| Acetonitrile | 37.5 | ||||

| Acetone | 20.7 | ||||

| Ethyl Acetate | 6.0 | ||||

| Nonpolar | Dichloromethane | 9.1 | |||

| Toluene | 2.4 | ||||

| Hexane | 1.9 |

Interpretation:

-

High solubility in polar protic solvents (Methanol, Ethanol) would confirm the importance of hydrogen bonding interactions.

-

High solubility in polar aprotic solvents (DMSO, Acetonitrile) would highlight the significance of strong dipole-dipole interactions.

-

Low solubility in nonpolar solvents (Toluene, Hexane) would be expected given the molecule's polar nature and would indicate that dispersion forces are insufficient to overcome the cohesive energy of the solute's crystal lattice.

Safety and Handling

This compound and its derivatives may be toxic and irritating.[1] Standard laboratory safety protocols must be strictly followed.

-

Always handle the compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for detailed disposal and emergency procedures.

Conclusion

Characterizing the solubility of this compound is a critical step in harnessing its potential for drug discovery and materials science. This guide outlines a robust, multi-faceted approach that combines theoretical prediction with rigorous experimental validation. By leveraging predictive models like Hansen Solubility Parameters and COSMO-RS, researchers can intelligently design experiments, saving time and resources. The detailed protocols for equilibrium and kinetic solubility determination provide a reliable framework for generating high-quality, reproducible data. A systematic understanding of the solubility profile in various organic solvents is essential for optimizing reaction conditions, developing viable formulations, and ensuring the successful translation of this promising scaffold into practical applications.

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- Unknown. Experiment: Solubility of Organic & Inorganic Compounds. University Website.

- Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University Website.

- Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Lab Manual Supplement.

- ChemBK. (2024, April 9). 4-Fluoro-7-nitro-1H-indole. ChemBK.

- Sigma-Aldrich. (2024, August 7).

- Wikipedia. (n.d.). Hansen solubility parameter. Wikipedia.

- SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. SCM.

- Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection.

- Zenodo. (n.d.). Prediction of Solubility with COSMO-RS. Zenodo.

- ResearchGate. (n.d.). Fig. 3 COSMO-RS predictions plotted versus experimental values of the....

- SCM. (n.d.). Calculation of properties — COSMO-RS 2025.

- Unknown. (n.d.). Fluorine in drug discovery: Role, design and case studies. ScienceDirect.

- ResearchGate. (n.d.). Solubility Parameters.

- Kumar, V., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central.

- Singh, P., et al. (n.d.). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. NIH.

Sources

- 1. chembk.com [chembk.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. youtube.com [youtube.com]

- 6. chem.ws [chem.ws]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. scm.com [scm.com]

- 10. zenodo.org [zenodo.org]

- 11. approcess.com [approcess.com]

- 12. researchgate.net [researchgate.net]

- 13. scm.com [scm.com]

Introduction: The Strategic Design of a Potential Pharmacophore

An In-depth Technical Guide to the Theoretical Study of 7-Fluoro-4-nitro-1H-indole

This guide provides a comprehensive theoretical framework for the investigation of this compound, a heterocyclic compound with significant potential in medicinal chemistry. Tailored for researchers, computational chemists, and drug development professionals, this document elucidates the application of modern computational techniques to predict and analyze the structural, spectroscopic, and electronic properties of this molecule, thereby accelerating its evaluation as a potential therapeutic agent.

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs, including the amino acid tryptophan. The strategic functionalization of the indole ring is a proven method for modulating biological activity. The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while a nitro group, a strong electron-withdrawing moiety, can significantly alter electronic properties and serve as a key interaction point or a precursor for further functionalization.[1][2]

This compound (CAS No. 548458-05-5) emerges as a molecule of interest by combining these features.[3] While extensive experimental data on this specific isomer is limited, its parent compound, 7-fluoroindole, has demonstrated anti-virulence properties, and various nitroindoles are being explored as anticancer agents.[1][4][5] This guide outlines a robust in silico approach, primarily leveraging Density Functional Theory (DFT), to build a comprehensive profile of this compound, providing critical insights prior to extensive synthetic and experimental investment.

Part 1: The Computational Workflow: A Blueprint for In Silico Characterization

The theoretical investigation of a novel molecule relies on a systematic and validated computational protocol. Density Functional Theory (DFT) stands out for its balance of accuracy and computational efficiency, making it the workhorse for studying systems of this size.[6][7] The B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), is a widely accepted level of theory for reliable prediction of geometries, vibrational frequencies, and electronic properties of organic molecules.[8][9][10]

Experimental Protocol: Standard Computational Workflow

-

Structure Drawing & Pre-optimization: The 2D structure of this compound is drawn in a molecular editor (e.g., GaussView, Avogadro) and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., UFF).

-

DFT Geometry Optimization: The initial structure is submitted to a quantum mechanical geometry optimization using DFT (e.g., B3LYP/6-311++G(d,p) level of theory in Gaussian 09/16 software).[8] This step locates the minimum energy conformation of the molecule on the potential energy surface.

-

Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This calculation also yields thermodynamic properties and the theoretical FT-IR and FT-Raman spectra.

-

Electronic & Spectroscopic Properties Calculation: Using the optimized geometry, further single-point calculations are performed:

-

NMR Spectra: Chemical shifts (¹H and ¹³C) are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[10]

-